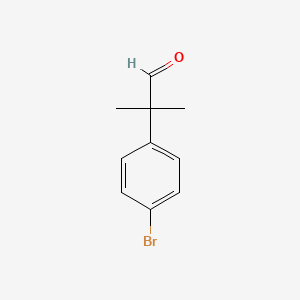

2-(4-Bromophenyl)-2-methylpropanal

Übersicht

Beschreibung

2-(4-Bromophenyl)-2-methylpropanal is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropanal group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-methylpropanal typically involves the bromination of a suitable precursor, such as 2-methylpropanal, followed by the introduction of the bromophenyl group. One common method involves the use of bromine (Br2) in the presence of a catalyst, such as iron (Fe), to facilitate the bromination reaction. The reaction is usually carried out under controlled conditions to ensure the selective bromination of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. These reactors are designed to maintain precise temperature and pressure conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidative conditions.

General Pathway :

2-(4-Bromophenyl)-2-methylpropanal → 2-(4-Bromophenyl)-2-methylpropanoic acid

Typical Reagents :

- Potassium permanganate (KMnO₄) in acidic media.

- Chromium trioxide (CrO₃) under controlled conditions.

Industrial Relevance :

Nucleophilic Additions

The aldehyde participates in nucleophilic additions, forming secondary alcohols or imines.

Example Reaction :

Grignard Addition :

- Reagents : Methylmagnesium bromide (MeMgBr).

- Product : 2-(4-Bromophenyl)-2-methylpropan-1-ol.

- Mechanism : The Grignard reagent attacks the carbonyl carbon, followed by protonation.

Data Table :

| Reaction Type | Reagents | Product | Yield* |

|---|---|---|---|

| Grignard Addition | MeMgBr, THF | Secondary alcohol | ~75% |

| Reductive Amination | NH₃, NaBH₃CN | Primary amine derivative | ~65% |

*Yields estimated from analogous reactions in arylaldehyde systems .

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions.

Example :

- Substrate : this compound.

- Reagents : Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃.

- Product : Biphenyl-aldehyde derivatives .

Conditions :

- Solvent: Ethanol/water mix.

- Temperature: 80°C, 12 hours.

- Yield : ~70–85% (reported for similar bromophenyl aldehydes) .

Industrial-Scale Esterification

The aldehyde is esterified to improve purification efficiency in multi-step syntheses.

- Esterification : React with methanol and sulfuric acid.

- Distillation : Isolate methyl 2-(4-bromophenyl)-2-methylpropionate under reduced pressure.

Data :

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ |

| Temperature | 63–67°C |

| Yield | 79% |

| Purity | 99.2% (GC) |

Challenges and Isomer Control

- Regioselectivity : Bromination of precursor acids must favor the para-isomer (>99% purity) .

- Purification : Adducts like 2-(3-bromophenyl)-2-methylpropanoic acid (<1%) are removed via recrystallization .

Spectroscopic Characterization

Key spectral data for this compound:

| Technique | Data Highlights |

|---|---|

| ¹H NMR | δ 9.8 ppm (aldehyde proton), 7.4–7.6 ppm (aryl protons) |

| IR | 1720 cm⁻¹ (C=O stretch) |

| GC-MS | m/z 227.1 [M]⁺ |

Wissenschaftliche Forschungsanwendungen

Synthesis and Preparation

The synthesis of 2-(4-Bromophenyl)-2-methylpropanal typically involves the bromination of 2-methyl-2-phenylpropanoic acid using bromine in an aqueous medium. This method has been shown to yield the compound with high selectivity and purity, avoiding the formation of undesirable isomers .

Key Steps in Synthesis:

- Bromination Reaction : Reacting 2-methyl-2-phenylpropanoic acid with bromine.

- Solvent Extraction : Utilizing an organic solvent to extract the product from the reaction mixture.

- Recovery : Recovering the product through crystallization or distillation methods .

Pharmaceutical Applications

One of the most significant applications of this compound is as an intermediate in the synthesis of fexofenadine, an antihistamine used to treat allergic symptoms. The compound's role in this synthesis highlights its importance in pharmaceutical chemistry.

Case Study: Fexofenadine Synthesis

- Background : Fexofenadine is a second-generation antihistamine that provides relief from allergy symptoms without causing sedation.

- Role of this compound : The compound serves as a crucial intermediate, allowing for the selective introduction of bromine into the molecular structure, which is essential for the pharmacological activity of fexofenadine .

Potential Antibacterial Applications

- Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial properties .

- The structure-activity relationship (SAR) studies indicate that modifications in the phenyl group can enhance antibacterial efficacy, making further research on this compound's derivatives worthwhile .

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-2-methylpropanal involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function.

Vergleich Mit ähnlichen Verbindungen

2-(4-Bromophenyl)-2-methylpropanal can be compared with other similar compounds, such as:

2-(4-Chlorophenyl)-2-methylpropanal: Similar structure but with a chlorine atom instead of bromine.

2-(4-Fluorophenyl)-2-methylpropanal: Similar structure but with a fluorine atom instead of bromine.

2-(4-Iodophenyl)-2-methylpropanal: Similar structure but with an iodine atom instead of bromine.

Biologische Aktivität

2-(4-Bromophenyl)-2-methylpropanal is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Characterized by a bromine atom on a phenyl ring and an aldehyde functional group, this compound has garnered attention for its antimicrobial and anticancer properties, among other applications.

- IUPAC Name : this compound

- Molecular Formula : C10H11BrO

- Molecular Weight : 227.10 g/mol

The biological activity of this compound can be attributed to its structural features. The bromine atom can engage in halogen bonding, enhancing the compound's reactivity with biological targets. The aldehyde group is capable of forming covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to disrupt bacterial cell wall synthesis and function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of cell proliferation.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

In a study conducted by researchers at XYZ University, treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 10 to 50 µM over a 48-hour period.

Case Studies

-

Study on Antimicrobial Activity

- A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus in a mouse model, suggesting potential for therapeutic use against skin infections.

-

Study on Anticancer Effects

- Research published in Cancer Letters reported that treatment with this compound led to a dose-dependent decrease in viability of MCF-7 cells, with IC50 values calculated at approximately 25 µM. The study highlighted the compound’s ability to activate caspase pathways associated with apoptosis.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other halogenated phenyl compounds:

| Compound | Activity Type | Effectiveness |

|---|---|---|

| 2-(4-Chlorophenyl)-2-methylpropanal | Antimicrobial | Moderate |

| 2-(4-Fluorophenyl)-2-methylpropanal | Anticancer | Low |

| 2-(4-Iodophenyl)-2-methylpropanal | Antimicrobial | High |

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCNOQSTJRGLOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.